molecular formula C19H19NO4S B8615608 Benzoic acid, 3-[[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]amino]- CAS No. 123985-34-2

Benzoic acid, 3-[[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]amino]-

Cat. No. B8615608
CAS RN: 123985-34-2
M. Wt: 357.4 g/mol
InChI Key: UXTJLCWDHLUAQF-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]amino]- is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 3-[[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3-[[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

123985-34-2

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

3-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]benzoic acid

InChI

InChI=1S/C19H19NO4S/c1-13(21)25-12-16(10-14-6-3-2-4-7-14)18(22)20-17-9-5-8-15(11-17)19(23)24/h2-9,11,16H,10,12H2,1H3,(H,20,22)(H,23,24)

InChI Key

UXTJLCWDHLUAQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Aminobenzoic acid (1.4 g) is suspended in chloroform (50 ml), and thereto is added triethylamine (2.06 g), and to the mixture is added 2-acetylthiomethyl-3-phenylpropionyl chloride (2.61 g) with stirring under ice cooling, and the mixture is stirred for 30 minutes and further at room temperature three nights. To the reaction mixture is added water, and the mixture is acidified with hydrochloric acid and extracted with chloroform. The extract is washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure. The residue is purified by a medium pressure column chromatography with CHP-20P (eluant, water-acetonitrile). The fractions containing the desired compound are collected and concentrated under reduced pressure. The precipitates are separated by filtration and recrystallized from 50% aqueous ethanol to give the title compound (1.5 g).
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1.4 g
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2.06 g
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2.61 g
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50 mL
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Synthesis routes and methods II

Procedure details

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